N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-1-(6-METHYLPYRIDAZIN-3-YL)PIPERIDINE-3-CARBOXAMIDE
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Overview
Description
N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-1-(6-METHYLPYRIDAZIN-3-YL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a benzothiazole ring, a pyridazine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-1-(6-METHYLPYRIDAZIN-3-YL)PIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Ring: Starting with 2-aminothiophenol and chloroacetyl chloride under basic conditions to form 6-chloro-1,3-benzothiazole.
Formation of the Pyridazine Ring: Reacting 3-chloropyridazine with methylamine to form 6-methylpyridazine.
Coupling Reactions: The benzothiazole and pyridazine intermediates are then coupled with piperidine-3-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:
Use of Catalysts: Employing catalysts to increase reaction efficiency.
Optimized Reaction Conditions: Controlling temperature, pressure, and pH to favor the desired product.
Purification Techniques: Utilizing chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-1-(6-METHYLPYRIDAZIN-3-YL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group on the benzothiazole ring can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-1-(6-METHYLPYRIDAZIN-3-YL)PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound in drug discovery for targeting specific enzymes or receptors.
Pharmacology: Studying its effects on biological systems and its potential as a therapeutic agent.
Materials Science: Exploring its properties for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-1-(6-METHYLPYRIDAZIN-3-YL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-1-(6-METHYLPYRIDAZIN-3-YL)PIPERIDINE-3-CARBOXAMIDE: shares structural similarities with other benzothiazole and pyridazine derivatives.
6-Chloro-1,3-benzothiazole: A simpler compound with similar core structure.
6-Methylpyridazine: A related pyridazine derivative.
Uniqueness
Structural Complexity: The combination of benzothiazole, pyridazine, and piperidine rings in a single molecule makes it unique.
Its unique structure may confer specific biological activities not seen in simpler analogs.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5OS/c1-11-4-7-16(23-22-11)24-8-2-3-12(10-24)17(25)21-18-20-14-6-5-13(19)9-15(14)26-18/h4-7,9,12H,2-3,8,10H2,1H3,(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWKKIVFQJTAGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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